molecular formula C18H23N3O B15191751 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one CAS No. 42021-45-4

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one

Cat. No.: B15191751
CAS No.: 42021-45-4
M. Wt: 297.4 g/mol
InChI Key: MPDDJJUHKSWBKG-UHFFFAOYSA-N
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Description

4-(3,6,17-Triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one is a complex organic compound characterized by its unique triazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of acetyl chloride with ammonium thiocyanate to form acetyl thiocyanate. This intermediate is then refluxed with 2-(2-aminophenyl)-1H-benzimidazole for several hours to yield the desired triazatetracyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,6,17-Triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,6,17-Triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazatetracyclic structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one lies in its specific triazatetracyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

42021-45-4

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one

InChI

InChI=1S/C18H23N3O/c1-13(22)6-7-20-8-9-21-12-18-16(10-14(21)11-20)15-4-2-3-5-17(15)19-18/h2-5,14,19H,6-12H2,1H3

InChI Key

MPDDJJUHKSWBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1CCN2CC3=C(CC2C1)C4=CC=CC=C4N3

Origin of Product

United States

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